8-methylquinoline appears as yellow liquid or oil. (NTP, 1992)
8-methylquinoline is a methylquinoline carrying a methyl substituent at position 8.
8-Methylquinoline
CAS No.: 611-32-5
Cat. No.: VC21390118
Molecular Formula: C10H9N
Molecular Weight: 143.18g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 611-32-5 |
|---|---|
| Molecular Formula | C10H9N |
| Molecular Weight | 143.18g/mol |
| IUPAC Name | 8-methylquinoline |
| Standard InChI | InChI=1S/C10H9N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h2-7H,1H3 |
| Standard InChI Key | JRLTTZUODKEYDH-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)C=CC=N2 |
| Canonical SMILES | CC1=C2C(=CC=C1)C=CC=N2 |
| Appearance | 8-methylquinoline appears as yellow liquid or oil. (NTP, 1992) |
| Boiling Point | 478 °F at 751 mm Hg (NTP, 1992) 247.5 °C |
| Flash Point | 221 °F (NTP, 1992) |
| Melting Point | -112 °F (NTP, 1992) -80.0 °C |
Introduction
Physical and Chemical Properties
Physical Properties
8-Methylquinoline exists as a clear yellow liquid at room temperature with distinct physical characteristics that influence its handling and applications. The table below summarizes its key physical properties:
| Property | Value |
|---|---|
| Physical State | Liquid |
| Color | Clear yellow |
| Odor | Unpleasant |
| Molecular Formula | C₁₀H₉N |
| Molecular Weight | 143.19 g/mol |
| Melting Point | -80 °C |
| Boiling Point | 245 °C (normal pressure); 134-136 °C at 25 mm Hg |
| Density | 1.052 g/mL at 25 °C |
| Refractive Index | 1.6150 |
| Flash Point | 105 °C (221 °F) |
| Solubility | Slightly soluble in water; Soluble in chloroform, methanol |
| Water Solubility | 0.1-0.5 g/100 mL at 17 °C |
| Specific Gravity | 1.052 |
The low melting point and moderate boiling point of 8-methylquinoline contribute to its liquid state at ambient conditions, while its limited water solubility and good solubility in organic solvents reflect its predominantly hydrophobic nature with some polar character due to the nitrogen atom .
Chemical Properties and Reactivity
8-Methylquinoline demonstrates rich and diverse chemical reactivity, primarily governed by two reactive sites: the nitrogen atom in the heterocyclic ring and the methyl group at the 8-position. The nitrogen atom can act as a Lewis base, enabling the formation of salts with acids and coordination complexes with transition metals. This property is particularly important in its applications as a chelating ligand in organometallic chemistry .
The compound may be sensitive to light exposure and can react vigorously with strong oxidizing agents and strong acids. In the presence of strong reducing agents such as hydrides, it may generate flammable hydrogen gas. 8-Methylquinoline neutralizes acids in exothermic reactions to form salts and water. Additionally, it may exhibit incompatibility with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides .
One of the most notable chemical features of 8-methylquinoline is the reactivity of the methyl group at the 8-position. The proximity of this methyl group to the nitrogen atom creates a unique environment that facilitates selective C-H activation reactions. This particular reactivity has been extensively studied in the context of transition metal-catalyzed transformations, where the nitrogen atom directs the metal catalyst to the adjacent methyl group, enabling selective functionalization .
Synthesis Methods
Traditional Synthesis Routes
Multiple synthetic approaches to 8-methylquinoline have been developed, with one of the most established methods involving the reaction of o-toluidine with appropriate reagents to form the quinoline scaffold. A specific synthetic route documented in the search results involves the reaction of o-toluidine with 1,3-propanediol in the presence of tetrachloromethane and iron(III) chloride hexahydrate .
The reaction is typically conducted under inert atmosphere in a sealed tube at elevated temperatures (approximately 150°C) for extended periods (around 8 hours). The general procedure involves:
-
Charging an ampule with FeCl₃·6H₂O, aniline, carbon tetrachloride, and 1,3-propanediol under argon
-
Heating the sealed ampule at 150°C for 8 hours with continuous stirring
-
Cooling the reaction mixture and pouring it into hydrochloric acid
-
Separating the aqueous layer, neutralizing with sodium hydroxide solution, and extracting with methylene chloride
-
Filtering the organic layer, distilling off the solvent, and purifying the residue through vacuum distillation
This procedure has been reported to yield 8-methylquinoline with approximately 92% efficiency .
Modern Approaches and Recent Developments
Recent advances in synthetic methodologies have expanded the repertoire of approaches to prepare 8-methylquinoline and its derivatives. Of particular note is the development of catalytic methods that enable direct functionalization of the methyl group, thereby transforming 8-methylquinoline into more complex structures with potential applications in medicinal chemistry and materials science .
A significant development in this field is the preparation of 8-methylquinoline diboron compounds through iridium-catalyzed C-H borylation. This one-step reaction produces 8-(bis(4,5-dimethyl-1,3,2-dioxaborolanyl)methyl)quinoline, which serves as a valuable synthetic intermediate for further transformations. The process employs readily available starting materials, proceeds under mild conditions, and offers convenient separation and purification procedures, making it suitable for large-scale industrial production .
The reaction involves:
-
Activating the C-H bond of the methyl group using an iridium catalyst
-
Introducing boryl groups at the activated position
-
Forming the diboron compound as a novel reaction intermediate
This approach represents a significant advancement in the synthesis of functionalized quinoline derivatives and demonstrates the potential of 8-methylquinoline as a platform for developing complex molecular architectures .
Applications and Uses
Organic Synthesis Applications
8-Methylquinoline serves as a versatile building block in organic synthesis, enabling chemists to create complex structures efficiently. Its ability to undergo selective functionalization at the methyl group makes it particularly valuable for the construction of elaborate molecular frameworks . The compound participates in diverse C(sp³)-H functionalization reactions, facilitated by the chelating nitrogen atom that enables the formation of cyclometallated complexes with various transition metals .
These properties have positioned 8-methylquinoline as an ideal substrate for studying directed C-H activation methodologies, contributing significantly to the development of novel synthetic strategies in organic chemistry. The resulting functionalized quinolines have applications across multiple domains, including pharmaceuticals, agrochemicals, and materials science .
Applications in Biological and Medicinal Chemistry
In the field of medicinal chemistry, 8-methylquinoline has found applications in the development of compounds with potential therapeutic properties. The compound has been used in QSAR (Quantitative Structure-Activity Relationship) studies focused on the mutagenicity and cytotoxicity of quinolines, providing valuable insights into structure-activity relationships that guide drug design efforts .
The quinoline core, represented by 8-methylquinoline, holds significant importance in medicinal chemistry as it forms the structural backbone of numerous bioactive compounds. The ability to selectively functionalize 8-methylquinoline through C-H activation strategies has opened new avenues for synthesizing quinoline derivatives with enhanced biological activities, particularly those with antimicrobial and anti-inflammatory properties .
Furthermore, research has investigated the tumorigenic potential of 8-methylquinoline in newborn CD-1 mice and Sprague-Dawley rats, contributing to our understanding of the toxicological properties of quinoline derivatives and informing safety assessments for related compounds in pharmaceutical development .
Industrial and Analytical Applications
In industrial settings, 8-methylquinoline functions as a corrosion inhibitor in metalworking fluids, helping to protect machinery and extend equipment lifespan . This application leverages the compound's ability to form protective films on metal surfaces, preventing degradation in harsh operating environments.
The compound also plays a role in analytical chemistry, where it is employed in chromatographic methods to separate and identify various substances in complex mixtures . Its distinctive chemical properties and interaction patterns with different analytes make it a valuable tool in analytical separations and chemical analyses.
Additionally, 8-methylquinoline contributes to the development of fluorescent dyes, which are essential in biological imaging and diagnostics. These dyes enable researchers to visualize cellular processes, providing critical insights into biological mechanisms and facilitating advancements in biomedical research .
Recent Research Developments
Transition Metal-Catalyzed C-H Activation
One of the most active areas of research involving 8-methylquinoline focuses on transition metal-catalyzed C-H activation and functionalization reactions. A comprehensive review published in 2024 highlights the diverse C(sp³)-H functionalization reactions of 8-methylquinoline under transition metal catalysis over the past decade .
The research emphasizes how the chelating nitrogen atom in 8-methylquinoline facilitates the formation of cyclometallated complexes with various transition metals, leading to selective synthesis of functionalized quinolines. This property makes 8-methylquinoline an ideal substrate for developing new synthetic methodologies based on C-H activation strategies .
The significance of these developments extends beyond synthetic methodology, as the resulting functionalized quinoline derivatives hold great importance in medicinal chemistry. The ability to selectively modify the quinoline scaffold provides access to novel compounds with potential therapeutic applications, addressing unmet medical needs and contributing to drug discovery efforts .
Theoretical Research on Selectivity
Theoretical studies have investigated the mechanism of C-H activation in 8-methylquinoline, particularly focusing on regioselectivity aspects. Research published in 2024 examined the deuteration of 8-methylquinoline, which exhibits regioselectivity depending on the metal species and ligands used in the catalysts .
This study analyzed the oxidative addition step from the perspective of relativistic effects, providing fundamental insights into the factors governing selectivity in C-H activation reactions. Such theoretical investigations complement experimental work and contribute to a deeper understanding of reaction mechanisms, ultimately guiding the rational design of more efficient and selective catalytic systems .
Development of Novel Derivatives
Recent research has also focused on developing novel derivatives of 8-methylquinoline with enhanced properties and expanded applications. Of particular note is the synthesis of 8-methylquinoline diboron compounds, specifically 8-(bis(4,5-dimethyl-1,3,2-dioxaborolanyl)methyl)quinoline, through iridium-catalyzed borylation of carbon-hydrogen bonds .
This novel reaction intermediate has been identified as having wide application prospects in organic synthesis, pharmaceutical chemistry, and material synthesis. The development of such functionalized derivatives expands the utility of 8-methylquinoline-based structures and opens new avenues for creating complex molecular architectures with tailored properties .
The synthetic methodology employs readily available raw materials, proceeds under mild conditions, and offers convenient separation and purification procedures, making it suitable for large-scale industrial production. This represents a significant advancement in the preparation of novel quinoline derivatives and underscores the continuing relevance of 8-methylquinoline in contemporary chemical research .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume